molecular formula C18H31NO2S B8720482 4-Dodecylsulfonylaniline

4-Dodecylsulfonylaniline

Cat. No.: B8720482
M. Wt: 325.5 g/mol
InChI Key: QQSLVXAXJVWWQF-UHFFFAOYSA-N
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Description

4-Dodecylsulfonylaniline is a sulfonated aromatic amine derivative characterized by a dodecyl (C₁₂H₂₅) alkyl chain and a sulfonyl (-SO₂-) group attached to the aniline ring. For instance, 4-Dodecylaniline (CAS 104-42-7) shares a similar backbone, featuring a dodecyl chain para to the amine group on benzene . Such compounds are typically utilized in surfactants, polymer additives, or intermediates in organic synthesis .

Properties

Molecular Formula

C18H31NO2S

Molecular Weight

325.5 g/mol

IUPAC Name

4-dodecylsulfonylaniline

InChI

InChI=1S/C18H31NO2S/c1-2-3-4-5-6-7-8-9-10-11-16-22(20,21)18-14-12-17(19)13-15-18/h12-15H,2-11,16,19H2,1H3

InChI Key

QQSLVXAXJVWWQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Dodecylaniline (C₁₈H₃₁N)

  • Structure : A dodecyl chain (-C₁₂H₂₅) is attached para to the amine group on benzene .
  • Properties: The long alkyl chain enhances hydrophobicity, making it suitable for nonpolar solvents or lipid bilayer interactions.
  • Applications : Likely used as a surfactant precursor or in dye synthesis due to its aromatic amine functionality.

Dodecylamine (C₁₂H₂₇N)

  • Structure : A primary amine with a C₁₂ alkyl chain .
  • Properties : Highly basic and hydrophilic at the amine site, with hydrophobic tail-driven self-assembly in aqueous solutions.
  • Applications: Common in polymer additives, corrosion inhibitors, and nanoparticle synthesis .
  • Key Difference : Unlike 4-Dodecylsulfonylaniline, dodecylamine lacks aromaticity and sulfonyl groups, reducing its stability under acidic conditions.

4-Methylsulfonylaniline (C₇H₉NO₂S)

  • Structure : A methyl-sulfonyl group (-SO₂CH₃) para to the amine on benzene.
  • Properties : The sulfonyl group increases acidity (pKa ~3–4) and stabilizes negative charges, enhancing solubility in polar solvents.
  • Applications : Used in azo dye synthesis and pharmaceutical intermediates.
  • Key Difference : The shorter methyl chain reduces hydrophobicity compared to this compound, limiting its use in lipid-rich environments.

Comparative Data Table

Compound Molecular Formula Substituent Key Properties Applications
This compound C₁₈H₃₁NO₂S -SO₂-, -C₁₂H₂₅ Hydrophobic, electron-deficient amine Surfactants, organic synthesis
4-Dodecylaniline C₁₈H₃₁N -C₁₂H₂₅ Hydrophobic, basic amine Dye intermediates, surfactants
Dodecylamine C₁₂H₂₇N -C₁₂H₂₅ (primary) Amphiphilic, high basicity Polymer additives, nanoparticles
4-Methylsulfonylaniline C₇H₉NO₂S -SO₂CH₃ Polar, acidic amine Azo dyes, pharmaceuticals

Key Research Findings

Electronic Effects : Sulfonyl groups in this compound withdraw electron density from the aromatic ring, reducing the amine’s basicity compared to 4-Dodecylaniline. This makes it less reactive in nucleophilic substitution but more stable in acidic environments .

Solubility Trends: The dodecyl chain dominates solubility behavior.

Thermal Stability: Sulfonylated compounds generally exhibit higher thermal stability than non-sulfonylated analogs due to the strong S=O bonds, a trait critical for high-temperature industrial processes .

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